molecular formula C8H12ClNO2 B1525109 2-(Aminomethyl)-4-methoxyphenol hydrochloride CAS No. 1081777-51-6

2-(Aminomethyl)-4-methoxyphenol hydrochloride

Cat. No. B1525109
M. Wt: 189.64 g/mol
InChI Key: NSZHUAYDQUDMDY-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-methoxyphenol hydrochloride, also known as 4-Hydroxy-3-methoxybenzylamine Hydrochloride or Vanillylamine Hydrochloride, is a chemical compound with the molecular formula C8H11NO2·HCl and a molecular weight of 189.64 . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of 2-(Aminomethyl)-4-methoxyphenol hydrochloride consists of a benzene ring substituted with a methoxy group and an aminomethyl group . The compound has a solid physical state at 20 degrees Celsius .


Physical And Chemical Properties Analysis

2-(Aminomethyl)-4-methoxyphenol hydrochloride is a solid at 20 degrees Celsius .

Scientific Research Applications

Polyphenols and Their Bioactivities

Polyphenols, including derivatives similar to 2-(Aminomethyl)-4-methoxyphenol hydrochloride, have been extensively studied for their health-beneficial effects, particularly in the prevention and treatment of several chronic diseases. Polyphenols are known to form complexes with proteins, leading to changes in the structural, functional, and nutritional properties of both compounds (Ozdal, Çapanoğlu, & Altay, 2013). These interactions can impact the solubility, thermal stability, antioxidant capacity, and bioavailability of polyphenols, making them subjects of interest in nutritional and pharmaceutical research.

Antioxidant and Anti-inflammatory Effects

Polyphenols, including structurally related compounds, exhibit potent antioxidant and anti-inflammatory properties. These effects are attributed to their ability to scavenge free radicals, chelate metal ions, and modulate various signaling pathways involved in inflammation and oxidative stress. The antioxidant activity of polyphenols and their impact on human health, including their role in mitigating oxidative stress and inflammation, has been the subject of numerous studies (Yahfoufi, Alsadi, Jambi, & Matar, 2018). These properties suggest potential applications in developing treatments or supplements aimed at reducing the risk of chronic diseases associated with oxidative stress and inflammation.

Role in Drug Metabolism and Toxicity Studies

Studies on compounds like 2,4-D herbicide and its derivatives have highlighted the importance of understanding the metabolic pathways, toxicity, and environmental impact of chemical compounds. Research focusing on the toxicology, mutagenicity, and environmental fate of these substances provides valuable insights into the safe use and disposal of chemicals, including pharmaceuticals and agrochemicals (Zuanazzi, Ghisi, & Oliveira, 2020). Such studies are crucial for developing safer and more environmentally friendly chemicals and for assessing the risks associated with their use.

Applications in Material Science

The conversion of plant biomass into valuable chemicals, including furan derivatives and other platform chemicals, showcases the potential of chemical compounds derived from renewable sources for various applications in material science, energy, and polymer production (Chernyshev, Kravchenko, & Ananikov, 2017). Research in this area focuses on developing sustainable methods for converting biomass into chemicals that can serve as building blocks for producing a wide range of materials, including biodegradable polymers and biofuels.

properties

IUPAC Name

2-(aminomethyl)-4-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-11-7-2-3-8(10)6(4-7)5-9;/h2-4,10H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZHUAYDQUDMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-4-methoxyphenol hydrochloride

CAS RN

1081777-51-6
Record name 2-(aminomethyl)-4-methoxyphenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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